7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran chemical properties
7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran chemical properties
An In-Depth Technical Guide to the Chemical Properties of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
Abstract
This technical guide provides a comprehensive analysis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran (CAS No: 15868-62-9), a substituted benzofuran derivative of significant interest to chemical and pharmaceutical researchers. Benzofurans are a class of heterocyclic compounds widely found in natural products and synthetic molecules, exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document details the physicochemical properties, spectroscopic characteristics, synthetic pathways, and chemical reactivity of this specific molecule. By exploring its structural features and derivatization potential, this guide serves as a critical resource for scientists engaged in drug discovery, medicinal chemistry, and materials science, offering insights into its utility as a versatile chemical scaffold.
The Benzofuran Scaffold: A Privileged Structure in Chemical Science
The benzofuran core, consisting of a fused benzene and furan ring system, is a fundamental structural unit in numerous biologically active compounds.[1] Its derivatives are recognized for a wide spectrum of therapeutic potentials, making the benzofuran scaffold a subject of intense investigation for the design and development of novel pharmacological agents.[2][3][4] The biological profile of a benzofuran derivative is profoundly influenced by the nature and position of its substituents.[1][2]
7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran incorporates several key functional groups that define its chemical character: an electron-donating methoxy group, two methyl groups on the furan ring, and a potent electron-withdrawing nitro group on the benzene ring.[5] This unique combination of substituents creates a molecule with distinct electronic and steric properties, making it a valuable intermediate for synthetic chemistry and a candidate for biological evaluation.[5]
Physicochemical and Spectroscopic Properties
The structural and physical properties of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran are foundational to understanding its behavior in chemical and biological systems.
Molecular Structure
The molecule consists of a planar benzofuran core. The methoxy group at position C7 and the nitro group at C4 significantly influence the electron density distribution across the aromatic system. The methyl groups at C2 and C3 provide steric bulk and modify the reactivity of the furan ring.
Caption: Chemical structure of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran.
Core Physicochemical Data
The key physical and chemical identifiers for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 15868-62-9 | [5] |
| Molecular Formula | C₁₁H₁₁NO₄ | [5][6] |
| Molecular Weight | 221.21 g/mol | [5][6] |
| Density | 1.265 g/cm³ | [5] |
| Boiling Point | 373.8 °C | [5] |
| Flash Point | 179.9 °C | [5] |
Synthesis and Mechanistic Insights
The synthesis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran typically involves a multi-step pathway starting from a functionalized phenol.[5] The general strategy involves constructing the benzofuran core, followed by the introduction or modification of substituents as needed.
Caption: Key reaction pathways for derivatization.
Reduction of the Nitro Group
The most significant reaction for derivatization is the reduction of the 4-nitro group to a 4-amino group. [5]This transformation is a cornerstone of medicinal chemistry, as the resulting aniline is a versatile precursor for a wide range of functional groups.
-
Reagents: This reduction can be achieved under various conditions, such as catalytic hydrogenation (H₂ over Pd/C) or using metallic reducing agents like tin(II) chloride (SnCl₂) in acidic media. [5]* Significance: The resulting 4-amino-7-methoxy-2,3-dimethyl-1-benzofuran is a key intermediate. The primary amine can be readily acylated to form amides, treated with sulfonyl chlorides to form sulfonamides, or used in coupling reactions to build more complex molecular architectures, significantly expanding the chemical space for drug discovery programs. [7]
Electrophilic Aromatic Substitution (EAS)
The benzene portion of the molecule is activated by the strongly ortho-, para-directing methoxy group at C7 and deactivated by the meta-directing nitro group at C4. The directing vectors of these groups converge on the C5 and C6 positions. Given the steric hindrance and electronic effects, electrophilic substitution (e.g., halogenation, nitration) would be expected to occur preferentially at the C6 position.
Reactivity of the Furan Ring
The furan ring in benzofurans is generally less aromatic than the benzene ring and can participate in addition or cycloaddition reactions. [8]However, in this specific molecule, the C2 and C3 positions are substituted with methyl groups, which sterically hinders attack at these positions and blocks typical electrophilic substitution reactions that occur on the furan moiety of unsubstituted benzofuran. [9]
Potential Applications in Research and Development
The structural motifs within 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran suggest its utility in several high-value research areas.
-
Drug Discovery Scaffold: As a member of the benzofuran family, this compound is a candidate for screening in various therapeutic areas. [2][10]Research indicates that some substituted benzofurans exhibit antiproliferative effects against cancer cell lines and may possess antiviral activity. [5][11]The molecule can serve as a starting point for the synthesis of compound libraries, particularly through modification of the 4-position after reduction of the nitro group.
-
Antimicrobial Agents: Benzofuran derivatives have been extensively studied as potential antibacterial and antifungal agents. [1][12]The specific substitution pattern of this molecule could be explored for its efficacy against various microbial strains.
-
Materials Science: The conjugated π-system, combined with the electron-donating methoxy group and electron-withdrawing nitro group, creates a "push-pull" electronic effect. This characteristic is often sought in the development of organic materials with interesting optical or electronic properties, such as nonlinear optics or dye chemistry. [5]
Conclusion
7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran is a well-defined chemical entity with a rich potential for further chemical exploration and application. Its synthesis is achievable through established organic chemistry methodologies, and its reactivity, dominated by the versatile nitro group, opens a clear path for extensive derivatization. For researchers in drug development and materials science, this compound represents not just a single molecule, but a gateway to a broader class of novel, functionalized benzofurans with the potential for significant scientific and therapeutic impact.
References
-
7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran - Benchchem. 5
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. 1
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. 10
-
Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central. 2
-
Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. 3
-
Structures of natural and synthetic benzofuran derivatives with biological activity. 11
-
15868-62-9 | 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran | Tetrahedron. 6
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. 13
-
Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. 4
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH. 7
-
(PDF) Reactivity of Benzofuran Derivatives - ResearchGate. 9
-
Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles - PubMed. 12
-
Benzo[b]furan: Chemical Reactivity - YouTube. 8
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. 15868-62-9 | 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran | Tetrahedron [thsci.com]
- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
